- IL4I1 inhibitors and methods of use, World Intellectual Property Organization, , ,
Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)
924633-09-0 structure
Product Name:3-Benzyl-6-bromoquinoline-2(1H)-one
CAS-nummer:924633-09-0
MF:C16H12BrNO
MW:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829
Update Time:2024-12-09
3-Benzyl-6-bromoquinoline-2(1H)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
- NYAOVIBBTKTYMI-UHFFFAOYSA-N
- 3-Benzyl-6-bromoquinoline-2(1H)-one
- 3-Benzyl-6-bromo-1H-quinoline-2-one
- 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
- 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
- 3-Benzyl-6-bromo-1H-quinolin-2-one
- 3-Benzyl-6-bromo-2(1H)-quinolinone
- ZLB63309
- SCHEMBL6521139
- DB-099126
- AKOS037650742
- CS-15246
- CS-0011156
- 924633-09-0
- AT-417/43485049
- C13204
-
- MDL: MFCD28124969
- Inchi: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
- InChI-sleutel: NYAOVIBBTKTYMI-UHFFFAOYSA-N
- LACHT: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1
Berekende eigenschappen
- Exacte massa: 313.01023g/mol
- Monoisotopische massa: 313.01023g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 373
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1
- XLogP3: 4
Experimentele eigenschappen
- Dichtheid: 1.5±0.1 g/cm3
- Smeltpunt: NA
- Kookpunt: 494.3±45.0 °C at 760 mmHg
- Vlampunt: 252.8±28.7 °C
- Dampfdruk: 0.0±1.3 mmHg at 25°C
3-Benzyl-6-bromoquinoline-2(1H)-one Beveiligingsinformatie
- Gevaarverklaring: CAUTION: May irritate eyes, skin
- Veiligheidsinstructies: CAUT
3-Benzyl-6-bromoquinoline-2(1H)-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D772735-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 100mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D772735-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 250mg |
$420 | 2024-06-06 | |
| eNovation Chemicals LLC | D772735-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 1g |
$820 | 2024-06-06 | |
| Aaron | AR00IMQI-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$220.00 | 2025-02-10 | |
| Aaron | AR00IMQI-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$366.00 | 2025-02-10 | |
| Aaron | AR00IMQI-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 1g |
$731.00 | 2025-02-10 | |
| 1PlusChem | 1P00IMI6-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$253.00 | 2024-04-20 | |
| 1PlusChem | 1P00IMI6-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$408.00 | 2024-04-20 | |
| A2B Chem LLC | AI68174-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$282.00 | 2024-07-18 | |
| A2B Chem LLC | AI68174-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$463.00 | 2024-07-18 |
3-Benzyl-6-bromoquinoline-2(1H)-one Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt → 80 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
Referentie
- Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, Hecheng Huaxue, 2009, 17(5), 640-641
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 min, reflux
Referentie
- Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangement, Tetrahedron, 2007, 63(2), 451-460
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 - 20 min, reflux
Referentie
- Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
Referentie
- Preparation of quinoline derivatives as antibacterial agents, World Intellectual Property Organization, , ,
3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials
- 3-Benzyl-6-bromo-2-methoxyquinoline
- N-(4-Bromophenyl)-benzenepropanamide
- 3-Benzyl-6-bromo-2-chloroquinoline
- 2(1H)-Quinolinone, 6-bromo-3,4-dihydro-3-(phenylmethylene)-
3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products
3-Benzyl-6-bromoquinoline-2(1H)-one Gerelateerde literatuur
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Related Categories
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